molecular formula C12H16N4O2S B2480619 7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 730949-90-3

7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No. B2480619
CAS RN: 730949-90-3
M. Wt: 280.35
InChI Key: NXKJFKZBSPLWDD-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as "7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione", are of significant interest in the field of organic and medicinal chemistry due to their diverse biological activities and applications in drug design. These compounds often exhibit unique chemical and physical properties due to their heterocyclic structure and functional groups.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves the construction of the pyrimidine ring through various cyclization reactions. For instance, the condensation of amidines with β-diketones or β-ketoesters can yield pyrimidine rings. Additionally, regioselective amination and alkylation reactions are common methods to introduce substituents on the pyrimidine ring, enhancing the molecule's chemical diversity and potential biological activity (Gulevskaya et al., 1994).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring containing two nitrogen atoms. The presence of various substituents, such as tert-butyl, dimethyl, and sulfanyl groups, can significantly influence the molecule's conformation, stability, and reactivity. Crystallographic studies often reveal hydrogen-bonded frameworks and supramolecular architectures, contributing to the understanding of their structural properties (Canfora et al., 2010).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions are influenced by the nature of the substituents and the electronic properties of the pyrimidine ring. For example, sulfanyl groups can participate in redox reactions and serve as nucleophilic centers for substitution reactions (Kanno et al., 1991).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure and intermolecular interactions. Hydrogen bonding, π-π stacking, and van der Waals forces can affect their crystallinity, solubility in various solvents, and stability (Portilla et al., 2006).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including acidity, basicity, and reactivity, are significantly influenced by the presence and position of substituents on the ring. Substituents can alter electron density, affecting the compound's reactivity towards acids, bases, and nucleophiles. Studies on the reactivity and interaction of pyrimidine derivatives with biological targets can provide insights into their mechanism of action and potential therapeutic applications (Igarashi et al., 2006).

Scientific Research Applications

Facile Synthesis Approaches

Facile procedures have been developed for the synthesis of derivatives related to 7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione. For example, a synthesis pathway for 6-aryl-1,3-dimethyl-5H-pyrimido[4,5-b][1,4]diazepine-2,4(1H,3H)-diones has been described, showcasing the chemical versatility of related compounds. The process involves a two-step reaction starting from 6-amino-5-arylideneamino-1,3-dimethyluracils and resulting in complex structures, confirmed by single-crystal X-ray diffraction analysis (Taghavi-Moghadam et al., 1999).

Regioselective Amination

Research has also delved into the regioselective amination of related pyrimidines. For instance, 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides to yield specific derivatives, highlighting the compound's reactivity and potential for generating a range of chemically interesting structures (Gulevskaya et al., 1994).

Crystal and Molecular Structure Analysis

Studies have been conducted on the molecular and crystal structures of similar compounds. For instance, an analysis of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones revealed intricate molecular arrangements, with specific hydrogen bonds and pi-pi stacking interactions forming diverse structural motifs. Such detailed structural investigations provide a deep understanding of the compound's characteristics, potentially guiding its applications in various scientific fields (Trilleras et al., 2009).

properties

IUPAC Name

7-tert-butyl-1,3-dimethyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-12(2,3)10-13-7-6(8(19)14-10)9(17)16(5)11(18)15(7)4/h1-5H3,(H,13,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKJFKZBSPLWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=S)C2=C(N1)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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